5-Acetyl-1-benzofuran-4-yl benzoate
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Overview
Description
5-Acetylbenzofuran-4-yl benzoate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The structure of 5-Acetylbenzofuran-4-yl benzoate consists of a benzofuran ring fused with a benzoate group, making it a unique and interesting compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetylbenzofuran-4-yl benzoate typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones or the use of palladium-catalyzed cross-coupling reactions.
Acetylation: The benzofuran core is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group at the 5-position.
Benzoate Esterification: The final step involves the esterification of the acetylbenzofuran with benzoic acid or its derivatives in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the benzoate ester.
Industrial Production Methods
Industrial production of 5-Acetylbenzofuran-4-yl benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Acetylbenzofuran-4-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the acetyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitro, or alkyl-substituted benzofuran derivatives.
Scientific Research Applications
5-Acetylbenzofuran-4-yl benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: The unique structure of the compound makes it suitable for the development of novel materials with specific properties, such as organic semiconductors and dyes.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 5-Acetylbenzofuran-4-yl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: It can inhibit specific enzymes involved in disease pathways, such as tyrosinase or carbonic anhydrase.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Signal Transduction: It can interfere with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a benzofuran ring structure.
5-Hydroxybenzofuran-4-yl benzoate: A similar compound with a hydroxyl group instead of an acetyl group.
5-Methylbenzofuran-4-yl benzoate: A similar compound with a methyl group instead of an acetyl group.
Uniqueness
5-Acetylbenzofuran-4-yl benzoate is unique due to the presence of the acetyl group at the 5-position, which imparts specific chemical and biological properties. This modification can enhance its reactivity and interaction with molecular targets, making it a valuable compound for various scientific applications.
Properties
CAS No. |
108978-29-6 |
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Molecular Formula |
C17H12O4 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
(5-acetyl-1-benzofuran-4-yl) benzoate |
InChI |
InChI=1S/C17H12O4/c1-11(18)13-7-8-15-14(9-10-20-15)16(13)21-17(19)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
DQESQVUDQUWEIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=C1)OC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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